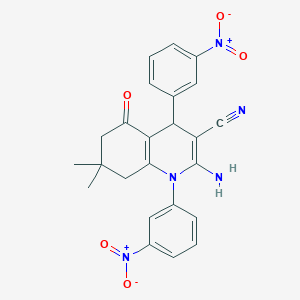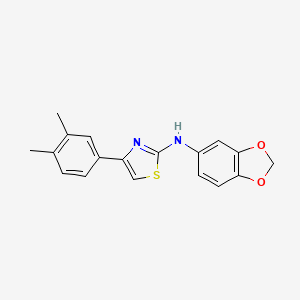![molecular formula C14H9IN2O B11535730 (3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one](/img/structure/B11535730.png)
(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one is a synthetic organic compound characterized by the presence of an indole core structure substituted with an imino group and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-iodoaniline and isatin as the primary starting materials.
Condensation Reaction: The 2-iodoaniline undergoes a condensation reaction with isatin in the presence of a suitable catalyst, such as acetic acid, to form the desired product.
Reaction Conditions: The reaction is typically carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing more efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (RSH) can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, (3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its indole core is a common motif in many biologically active molecules, making it a useful scaffold for drug design.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or neurological disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its ability to undergo various chemical transformations makes it a versatile intermediate in the production of high-value chemicals.
Mécanisme D'action
The mechanism by which (3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3E)-3-[(2-Bromophenyl)imino]-2,3-dihydro-1H-indol-2-one
- (3E)-3-[(2-Chlorophenyl)imino]-2,3-dihydro-1H-indol-2-one
- (3E)-3-[(2-Fluorophenyl)imino]-2,3-dihydro-1H-indol-2-one
Uniqueness
The presence of the iodine atom in (3E)-3-[(2-Iodophenyl)imino]-2,3-dihydro-1H-indol-2-one imparts unique reactivity compared to its halogenated analogs. Iodine is a larger atom with different electronic properties, which can influence the compound’s reactivity and interactions with other molecules. This makes it particularly useful in certain synthetic applications where other halogens might not be as effective.
Propriétés
Formule moléculaire |
C14H9IN2O |
|---|---|
Poids moléculaire |
348.14 g/mol |
Nom IUPAC |
3-(2-iodophenyl)imino-1H-indol-2-one |
InChI |
InChI=1S/C14H9IN2O/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(13)18/h1-8H,(H,16,17,18) |
Clé InChI |
CWRAGWOVSSKQMP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3I)C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 3-methoxybenzoate](/img/structure/B11535653.png)
![Ethyl 3-benzamido-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11535657.png)
acetyl]hydrazono}butanamide](/img/structure/B11535663.png)
![1-[(E)-2-nitroethenyl]naphthalen-2-yl acetate](/img/structure/B11535664.png)

![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-4-methylbenzamide](/img/structure/B11535671.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B11535672.png)

![4-(4-methoxy-3-methylphenyl)-N'-[(E)-(4-methylphenyl)methylidene]butanehydrazide](/img/structure/B11535686.png)
![3-{[(3-Methoxyphenyl)carbonyl]amino}phenyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11535692.png)
![N-(2-{[2-(benzylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11535700.png)

![2-(2,3-dichlorophenyl)-N-[(E)-(3,4-dichlorophenyl)methylidene]-1,3-benzoxazol-5-amine](/img/structure/B11535712.png)
![ethyl (5Z)-2-methyl-5-(naphthalen-1-ylimino)-5H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11535718.png)
